molecular formula C7H8N2O2 B2889344 4-(Aminomethyl)picolinicacid CAS No. 1503356-68-0

4-(Aminomethyl)picolinicacid

Cat. No.: B2889344
CAS No.: 1503356-68-0
M. Wt: 152.153
InChI Key: IUFOZBQMZPRDSW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)picolinicacid is an organic compound that features a pyridine ring substituted with an aminomethyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)picolinicacid can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxylic acid with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 4-position. The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)picolinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Scientific Research Applications

4-(Aminomethyl)picolinicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)picolinicacid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in coordination with metal ions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)picolinicacid is unique due to the presence of both the aminomethyl and carboxylic acid groups on the pyridine ring.

Properties

IUPAC Name

4-(aminomethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,4,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFOZBQMZPRDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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